molecular formula C22H27N3O3S B12402646 Kif18A-IN-4

Kif18A-IN-4

Cat. No.: B12402646
M. Wt: 413.5 g/mol
InChI Key: PGNDBHSSJBNDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kif18A-IN-4 is a moderately potent inhibitor of the kinesin family member 18A (KIF18A), a motor protein involved in chromosome congression and alignment during mitosis. This compound has shown promise in selectively targeting cancer cells with high chromosomal instability (CIN), making it a potential therapeutic agent for certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kif18A-IN-4 involves high-throughput screening to identify an ATP-non-competitive hit, which is then optimized for potency, selectivity, and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the compound’s development involves rigorous optimization for oral bioavailability and safety in preclinical species .

Scientific Research Applications

Biological Activity

Kif18A-IN-4 is a small molecule inhibitor targeting the mitotic kinesin KIF18A, which plays a critical role in the proliferation of cancer cells exhibiting chromosome instability (CIN). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cell proliferation, and potential therapeutic applications.

Overview of KIF18A and Its Role in Cancer

KIF18A is a member of the kinesin family of motor proteins, essential for the proper segregation of chromosomes during cell division. It is particularly important in cells with CIN, a condition characterized by an abnormal number of chromosomes, which is frequently observed in various aggressive cancers. Targeting KIF18A presents a promising therapeutic strategy due to its selective necessity for the survival and proliferation of CIN cells .

This compound primarily interacts with the alpha-4 helix region of KIF18A. This region is crucial for microtubule binding and nucleotide gating, facilitating KIF18A's movement towards the plus ends of microtubules. The phosphorylation state of serine 284 (S284) within this helix significantly influences KIF18A's functionality. Mutations at S284 can lead to a loss of function and altered localization within the spindle apparatus, which are critical for mitotic progression .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the ATPase activity of KIF18A, leading to reduced proliferation rates in CIN-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as follows:

CompoundIC50 (nM)
This compound8.2
Sovilnesib41.3

These results indicate that this compound is a potent inhibitor compared to other known inhibitors .

Cell Proliferation Assays

Cell proliferation assays conducted on triple-negative breast cancer and colorectal cancer cell lines showed that both siRNA-mediated knockdown of KIF18A and treatment with this compound resulted in significant reductions in cell growth. Notably, these treatments led to increased mitotic indices and the formation of multipolar spindles, indicating disrupted mitosis .

Case Studies

Case Study 1: Triple-Negative Breast Cancer

In a xenograft model using triple-negative breast cancer cells, treatment with this compound resulted in substantial tumor regression without significant toxicity or weight loss in the subjects. This suggests that selective inhibition of KIF18A can effectively target tumor growth while sparing normal tissues .

Case Study 2: Colorectal Cancer

Similar findings were observed in colorectal cancer models where this compound treatment led to increased spindle length and chromosome alignment defects, further confirming its role as an effective anti-cancer agent against CIN tumors .

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26)

InChI Key

PGNDBHSSJBNDJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4

Origin of Product

United States

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